N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine
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Overview
Description
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furochromenone core with a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine typically involves multiple steps, starting with the preparation of the furochromenone core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the furochromenone derivative with S-methyl-D-cysteine through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: This compound may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the furochromenone core can modulate enzyme activity. This compound may inhibit or activate various pathways, depending on its specific interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
- N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norleucine
Uniqueness
N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine is unique due to its combination of a furochromenone core with a fluorophenyl group and an acetylated cysteine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20FNO6S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H20FNO6S/c1-12-15-7-17-18(13-3-5-14(25)6-4-13)10-31-20(17)9-21(15)32-24(30)16(12)8-22(27)26-19(11-33-2)23(28)29/h3-7,9-10,19H,8,11H2,1-2H3,(H,26,27)(H,28,29)/t19-/m1/s1 |
InChI Key |
HMEMSLVCONYMPE-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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